生育酚

描述

Tocopherols are a group of compounds that belong to the family of fat-soluble vitamins, also known as vitamin E. They are essential for maintaining cell membrane integrity and for protecting cells from oxidative damage. Tocopherols are found in a variety of foods, including vegetable oils, nuts, seeds, and green leafy vegetables. They are also found in some animal products, such as egg yolks and liver. Tocopherols are important for health and are believed to have antioxidant properties that can help protect against chronic diseases.

科学研究应用

植物抗逆反应和生物强化:

- 生育酚保护植物免受氧毒害,并在抗逆反应中发挥超越抗氧化活性的作用。它们参与由植物激素、活性氧(ROS)和微小核糖核酸(miRNA)介导的逆向信号通路 (Ma 等,2020).

- 在大豆植物中,α-生育酚已被证明可以减轻非生物胁迫,例如盐度,在中度盐水条件下提高生长和产量 (Mostafa 等,2015).

健康益处和癌症预防:

- 一项对 Sprague Dawley 大鼠的研究表明,混合生育酚,特别是富含 γ-生育酚和 δ-生育酚,可抑制乳腺肿瘤发生。它们激活乳腺癌中的 PPAR-γ 并拮抗雌激素作用,表明它们在癌症预防中的有效性 (Lee 等,2009).

生物技术生产和基因工程:

- 使用微生物,特别是小球藻,商业化生产 α-生育酚的潜力已被探索。这为生育酚提供了一个可持续的来源,在膳食补充剂、食品保鲜、化妆品和动物饲料强化中都有应用 (Ogbonna,2009).

提取和检测技术:

- 已经开发出各种方法,例如超临界流体萃取、分子蒸馏和吸附方法,用于从不同来源中提取和富集维生素 E。这些方法的效率因压力、温度和流速等实验条件而异 (Malekbala 等,2017).

光合生物中的功能分析:

- 对光合生物中生育酚生物合成的研究,包括它们在人类营养中的作用以及涉及 homogentisate phytyltransferase 等酶的合成过程,具有重要意义 (Collakova 和 DellaPenna,2001).

维生素 E 改良的遗传作图和育种:

- 已经鉴定了与玉米中生育酚积累相关的数量性状位点 (QTL),为标记辅助选择计划提供了有价值的信息,以提高玉米籽粒中的生育酚水平 (Wong 等,2003).

在运动引起的氧化应激中的作用:

- 生育酚已在运动引起的氧化应激的背景下进行了研究。然而,一项荟萃分析表明,生育酚补充剂并不能显着保护免受运动引起的脂质过氧化或肌肉损伤 (Stepanyan 等,2014).

作用机制

Target of Action

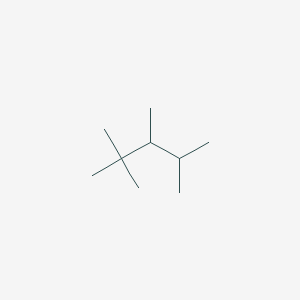

Tocopherols, a group of soluble phenolic compounds, are primarily targeted towards reactive oxygen and nitrogen species . They exist in four different forms: α, β, δ, and γ, and are composed of a chromanol ring and a 16-carbon phytyl chain .

Mode of Action

Tocopherols act as radical scavengers . They mainly function as antioxidants for lipid bilayers . By donating hydrogen atoms to radicals, they quench free radicals . This antioxidant activity is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Biochemical Pathways

The biosynthesis of tocopherols takes place mainly in the plastids of higher plants . It involves precursors derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

The pharmacokinetic profile of tocopherol indicates a longer time of excretion for tocopherols when compared to tocotrienols . The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain . Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol .

Result of Action

Tocopherols act as free radical scavengers, protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) . This antioxidant activity helps reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders . Moreover, tocopherols show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an indicator of stress tolerance in plants .

Action Environment

Tocopherols’ function is beyond antioxidant activities, as in some cases, it plays a major role in cell signaling . Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocopherol contents .

未来方向

Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .

生化分析

Biochemical Properties

Tocopherols play a significant role in biochemical reactions. They are lipophilic antioxidants that protect the cell membranes by lipid repair and lipid replacement . The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

Tocopherols have a critical role as antioxidants and indicators of stress tolerance in plants . They show fluctuation in their quantity under abiotic stresses, suggesting their critical role as antioxidants . In some cases, tocopherols play a major role in cell signaling as well . They protect the cell membranes by reducing free radical attack .

Molecular Mechanism

Tocopherols function by donating H atoms to radicals (X), acting as radical scavengers, delivering an H atom to quench free radicals . At 323 kJ/mol, the O-H bond in tocopherols is approximately 10% weaker than in most other phenols . This mechanism allows tocopherols to exert their effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . The antioxidant action of tocopherols is related to the formation of tocopherol quinone and its following recycling or degradation .

Dosage Effects in Animal Models

The bioavailability of tocopherols were inconsistent in different target populations, from healthy subjects to smokers and diseased patients . The study demonstrated that the low dose of tocotrienol mixture, in combined therapy with lovastatin, was an effective reducing cholesterol agent avoiding some adverse effects .

Metabolic Pathways

Tocopherols are involved in various metabolic pathways. The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Transport and Distribution

Tocopherols are transported and distributed within cells and tissues. The rapid disappearance of tocopherols in the plasma within 24 hours triggered much debate on the bioavailability of tocopherols on metabolic effects. This could be partly due to the low affinity of α-tocopherol transport protein (α-TTP) for tocopherols .

Subcellular Localization

The localization of α-tocopherol within the highly unsaturated phospholipid bilayer of cell membranes provides a means of controlling lipid oxidation at the initiation site . Mitochondria are the site for major oxidative processes and are important in fat oxidation and energy production, but a side effect is leakage of reactive oxygen species .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tocopherols involves the condensation of isophytol and trimethylhydroquinone followed by the introduction of a chromanol ring. This is typically achieved through a series of oxidation and reduction reactions.", "Starting Materials": [ "Isophytol", "Trimethylhydroquinone", "Chromanol" ], "Reaction": [ "Condensation of isophytol and trimethylhydroquinone to form a chroman", "Oxidation of the chroman to form a chromanol", "Reduction of the chromanol to form tocopherols" ] } | |

CAS 编号 |

1406-66-2 |

分子式 |

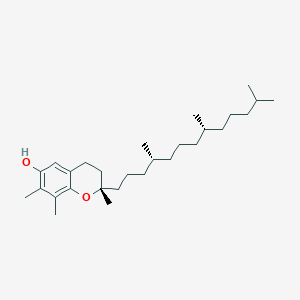

C28H48O2 |

分子量 |

416.7 g/mol |

IUPAC 名称 |

(2S)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28+/m1/s1 |

InChI 键 |

QUEDXNHFTDJVIY-XJGOYTCSSA-N |

手性 SMILES |

CC1=C(C=C2CC[C@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |

杂质 |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. |

SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

规范 SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

沸点 |

662 °F at 760 mmHg decomposes (NTP, 1992) |

颜色/形态 |

Pale yellow oil Transparent needles |

密度 |

0.95 at 77 °F (NTP, 1992) - Less dense than water; will float |

熔点 |

36.5 to 38.3 °F (NTP, 1992) |

其他 CAS 编号 |

1406-66-2 7616-22-0 |

物理描述 |

Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992) |

相关CAS编号 |

7718-59-4 |

溶解度 |

Insoluble (NTP, 1992) |

同义词 |

Abortosan Antioxidans E-Hevert Aquasol E Auxina E Bio E Biopto-E Biosan Bioweyxin Dal E Dal-E Davitamon Dermorelle Detulin E Mulsin E Vicotrat E Vitamin E E-ferol E-Mulsin E-Vicotrat E-Vitamin-ratiopharm Ecoro Elex Verla Embial Ephynal Eplonat Equivit E EUNOVA Vitamin E Eusovit Evion Hydrovit E Lasar Malton E Micorvit E Mowivit Vitamin E Puncto E Richtavit E Sanavitan S Snow-E Muscle, Energy and Feritility Spondyvit Tocolion Tocopa Tocopharm Tocopherol Tocopherol Bayer Tocopherols Tocovital Togasan Vitamin E Unique E Uno Vit Uno-Vit UnoVit Vibolex Vit E hydrosol Vit. E Stada Vita E Vita Plus E Vita-E Vita-Plus E VitaE Vitagutt Vitamin E Vitamin E AL Vitamin E Dragees Vitamin E EVI MIRALE Vitamin E mp Vitamin E Natur Vitamin E Sanum Vitamin E Suspension Vitamin E, Mowivit Vitamin E, Togasan Vitamin E, Vitagutt Vitamin E-mp Vitamin Emp Vitamin-E Dragees Vitamin-E EVI-MIRALE Vitamine E GNR VitaminE EVIMIRALE VitaPlus E Vitazell |

蒸汽压力 |

0.00000001 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。